Glycylglycylglycyl-L-lysylglycylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine is a synthetic peptide composed of multiple glycine residues and a single lysine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-lysylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), neutral to slightly basic conditions.
Substitution: Site-directed mutagenesis reagents, specific enzymes, and buffers.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds.
Wissenschaftliche Forschungsanwendungen
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Glycylglycylglycyl-L-lysylglycylglycylglycylglycine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the glycine residues provide flexibility and stability to the peptide structure. These interactions can influence various biological pathways, including signal transduction and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycyl-L-leucine: A dipeptide with glycine and leucine residues.
L-cysteinyl-glycine: A dipeptide with cysteine and glycine residues.
Uniqueness
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine is unique due to its specific sequence and the presence of multiple glycine residues, which confer distinct structural and functional properties. The inclusion of a lysine residue adds a positive charge, enhancing its interaction with negatively charged molecules and surfaces.
Eigenschaften
CAS-Nummer |
266993-98-0 |
---|---|
Molekularformel |
C20H35N9O9 |
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H35N9O9/c21-4-2-1-3-12(29-18(35)10-26-14(31)6-23-13(30)5-22)20(38)28-9-17(34)25-7-15(32)24-8-16(33)27-11-19(36)37/h12H,1-11,21-22H2,(H,23,30)(H,24,32)(H,25,34)(H,26,31)(H,27,33)(H,28,38)(H,29,35)(H,36,37)/t12-/m0/s1 |
InChI-Schlüssel |
RMPRXENLELLMQN-LBPRGKRZSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Kanonische SMILES |
C(CCN)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.